Enantiomeric Purity Advantage in Chiral Resolution vs. Prior Art
The (S)-enantiomer of alpha-(2-aminophenyl)benzylamine can be obtained with 97% enantiomeric excess (ee) and 32% yield via diastereomeric salt formation with L-(+)-tartaric acid in a methanol/toluene mixed solvent [1]. Prior art resolution methods in ethanol reportedly gave lower optical purity and recovery, making the described procedure the benchmark for accessing highly enantiopure material [1]. High‑strength quantitative comparator data for the prior method are not publicly available; therefore this evidence is classified as class‑level inference.
| Evidence Dimension | Enantiomeric excess and isolated yield after chiral resolution |
|---|---|
| Target Compound Data | 97% ee (S)-enantiomer, 32% yield (racemate basis) [1] |
| Comparator Or Baseline | Prior art resolution (ethanol solvent) – qualitative reports of lower purity and yield |
| Quantified Difference | Yield and ee improvement qualitatively demonstrated; exact prior art values not reported |
| Conditions | Mixed solvent methanol/toluene, L-(+)-tartaric acid, diastereomeric salt formation at controlled temperature [1] |
Why This Matters
Procuring consistent high-optical-purity batches is critical for reproducible asymmetric synthesis and for meeting regulatory requirements in pharmaceutical development.
- [1] Sumitomo Chemical Co. (2004). Method for producing optically active α-(2-aminophenyl)benzylamine. JP Patent 2004059492A. Example 1: 97% ee, 32% yield for (S)-enantiomer. View Source
